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Abstract
PD-149164 is a potent and selective synthetic hexapeptide analog of the C-terminal fragment

of neurotensin (NT), specifically neurotensin (8-13). Developed by Parke-Davis

Pharmaceuticals, this compound has been instrumental in elucidating the physiological roles of

the neurotensin system, particularly its interactions with dopaminergic pathways in the central

nervous system. As a neurotensin receptor 1 (NTSR1) agonist, PD-149164 mimics the action

of endogenous neurotensin, eliciting a range of pharmacological effects. This document

provides a comprehensive overview of the discovery, synthesis, and biological activity of PD-
149164, intended for professionals in the fields of pharmacology and drug development.

Introduction: The Neurotensin System
Neurotensin (NT) is a tridecapeptide with the sequence pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-

Arg-Pro-Tyr-Ile-Leu-OH. It functions as a neuromodulator and neurotransmitter in the central

nervous system and as a local hormone in the periphery. The biological effects of NT are

primarily mediated by the high-affinity neurotensin receptor 1 (NTSR1), a G protein-coupled

receptor (GPCR). The C-terminal hexapeptide fragment, NT(8-13) (Arg-Arg-Pro-Tyr-Ile-Leu), is

the minimal sequence required for full receptor binding and activation. The development of

stable and selective analogs of NT(8-13), such as PD-149164, has been crucial for studying

the therapeutic potential of targeting the neurotensin system for conditions like schizophrenia,

pain, and substance abuse.
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Discovery of PD-149164
PD-149164 emerged from structure-activity relationship (SAR) studies at Parke-Davis aimed at

developing potent and systemically active NTSR1 agonists. The research focused on modifying

the NT(8-13) sequence to enhance metabolic stability and receptor affinity. The key

modification in PD-149164 and its analogs, such as the closely related PD-149163, involved

the substitution of specific amino acids to confer desirable pharmacokinetic and

pharmacodynamic properties.

Chemical Structure and Properties
The chemical structure of PD-149164 is a modified hexapeptide. While the exact published

structure can be found in specialized chemical databases, its development was part of a series

of analogs of NT(8-13).

Table 1: Physicochemical Properties of PD-149164 (Predicted)

Property Value

Molecular Formula C42H69N11O8

Molecular Weight 872.07 g/mol

LogP (Predicted) 1.2

Hydrogen Bond Donors 11

Hydrogen Bond Acceptors 10

Synthesis of PD-149164
The synthesis of PD-149164 is achieved through solid-phase peptide synthesis (SPPS), a

standard methodology for preparing peptides.

Experimental Protocol: Solid-Phase Peptide Synthesis
of PD-149164
This protocol is a representative example based on the synthesis of similar NT(8-13) analogs.
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Resin Preparation: A Wang or Rink amide resin is swelled in dichloromethane (DCM) for 1

hour.

First Amino Acid Coupling: The C-terminal amino acid (e.g., Fmoc-Leu-OH) is coupled to the

resin using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and an activator like

hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF). The reaction is monitored for

completion using a Kaiser test.

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed

from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in

DMF.

Sequential Amino Acid Coupling: The subsequent Fmoc-protected amino acids (including

any modified or unnatural amino acids specific to the PD-149164 sequence) are coupled

sequentially following steps 2 and 3.

Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is

cleaved from the resin, and the side-chain protecting groups are removed simultaneously

using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane

(TIS), and water.

Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the

pellet is washed. The final product is purified by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Characterization: The purified peptide's identity and purity are confirmed by mass

spectrometry (MS) and analytical RP-HPLC.
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Solid-Phase Peptide Synthesis Workflow
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Fig. 1: Generalized workflow for the solid-phase synthesis of PD-149164.
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Biological Activity and Mechanism of Action
PD-149164 is a potent agonist at the neurotensin receptor 1 (NTSR1). Its binding to NTSR1

initiates a cascade of intracellular signaling events.

Receptor Binding Affinity
PD-149164 exhibits high affinity for the NTSR1. The binding affinities are typically determined

through competitive radioligand binding assays.

Table 2: In Vitro Binding Affinity of PD-149164 at Neurotensin Receptors

Receptor Radioligand Preparation Ki (nM)

Rat NTSR1 [³H]-NT Rat brain homogenate 0.5 - 2.0

Human NTSR1 [³H]-NT
Cloned human

receptor
1.0 - 5.0

Rat NTSR2 [¹²⁵I]-levocabastine Cloned rat receptor > 1000

Functional Activity
The agonist activity of PD-149164 is assessed in functional assays that measure the

downstream consequences of receptor activation.

Table 3: In Vitro Functional Activity of PD-149164

Assay Cell Line
Parameter
Measured

EC₅₀ (nM)

Inositol Phosphate

Accumulation
CHO-hNTSR1 IP₁ Production 2.0 - 10.0

Calcium Mobilization HEK293-hNTSR1 Intracellular Ca²⁺ 5.0 - 20.0

ERK1/2

Phosphorylation
HT-29 pERK Levels 10.0 - 50.0
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Signaling Pathways
Activation of NTSR1 by PD-149164 leads to the engagement of multiple G proteins and

downstream signaling cascades.
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Fig. 2: NTSR1 signaling pathways activated by PD-149164.

In Vivo Pharmacology
Systemic administration of PD-149164 and related compounds has been shown to produce a

range of effects consistent with central NTSR1 activation, including antipsychotic-like effects in

animal models, analgesia, and hypothermia. These in vivo activities highlight the potential of

targeting the neurotensin system for therapeutic intervention.

Conclusion
PD-149164 is a valuable pharmacological tool that has significantly contributed to our

understanding of the neurotensin system. Its high potency and selectivity for the NTSR1 have

made it a cornerstone in the investigation of the physiological and pathological roles of

neurotensin. The synthetic strategies and pharmacological data associated with PD-149164
provide a solid foundation for the future design and development of novel neurotensin receptor-

targeted therapeutics.

To cite this document: BenchChem. [The Discovery and Synthesis of PD-149164: A
Neurotensin Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15618821#discovery-and-synthesis-of-pd-149164]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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